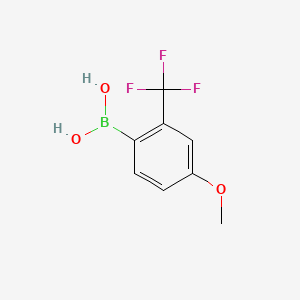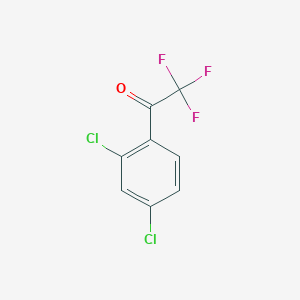
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Formation of Intermediate : Dimethylformamide (DMF), imidazole, caustic soda flakes, and polyethylene glycol (PEG600) are mixed and heated. Then, a DMF solution of 2-chloro-1-(2,4’-dichlorophenyl)-ethanol is added. The mixture undergoes a reaction to yield the crude product . Purification : The crude product is purified by recrystallization with methylbenzene to obtain the final dry product .
Molecular Structure Analysis
The molecular structure of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone consists of a trifluoroethyl group attached to a dichlorophenyl ring. The imidazole moiety is also present in the structure .
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone can participate in various chemical reactions, including nucleophilic substitutions, condensations, and reductions. Its reactivity is influenced by the electron-withdrawing properties of the fluorine atoms and the phenyl ring .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone has been studied for its antibacterial and antifungal properties. Compounds derived from this substance have demonstrated significant activity against various bacteria such as Escherichia coli and Staphylococcus aureus, as well as the fungus Candida albicans (K. Sujatha, Shilpa, & R. Gani, 2019).
Alzheimer’s Disease Treatment Research
In Alzheimer's disease research, a derivative of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone, specifically 1-(3-Trimethylsilylphenyl)-2,2,2-trifluoroethanone, was investigated as a cholinesterase inhibitor. This derivative, known as Zifrosilone, was explored through process research, focusing on its synthesis for potential therapeutic applications (R. A. Wolf, 2008).
Polymer Synthesis
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone plays a role in the synthesis of high-temperature polymers. These polymers, derived from fluorinated compounds such as 1, 1, - bis(p-carboxyphenyl)-2, 2, 2-trifluoroethanol, show high thermal stability and potential applications in high-performance materials (H. G. Boston et al., 1997).
Photochemical Studies
The compound has also been involved in photochemistry studies. For example, research into the photochemistry of chlorophenols, including 2,4-dichlorophenol, explored the formation of various photoproducts. This research contributes to a deeper understanding of the reactivity of chlorophenols under light exposure (Nobuyuki Akai et al., 2001).
Synthesis of Anti-HIV Drug Intermediates
It has been used in the synthesis of intermediates for anti-HIV drugs, like Efavirenz. Catalytic, enantioselective syntheses of these intermediates demonstrate the potential of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone in pharmaceutical applications (Yu Zheng, Lilu Zhang, & E. Meggers, 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBRURHQKRNOCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541328 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanone | |
CAS RN |
92736-81-7 |
Source


|
| Record name | 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

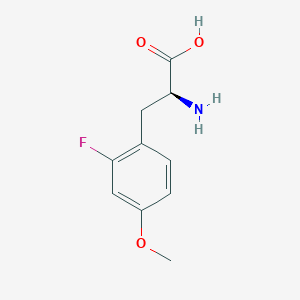

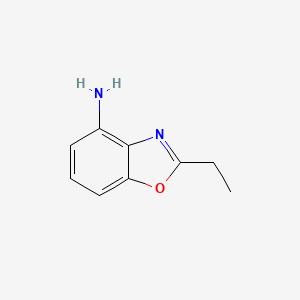
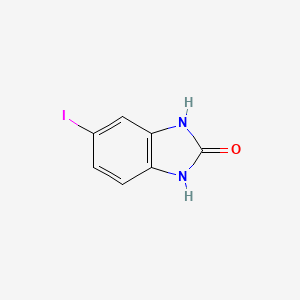
![2-Chloro-5-iodo-1H-benzo[d]imidazole](/img/structure/B1315344.png)
![5,8-Dioxaspiro[3.4]octane-2-methanol](/img/structure/B1315346.png)
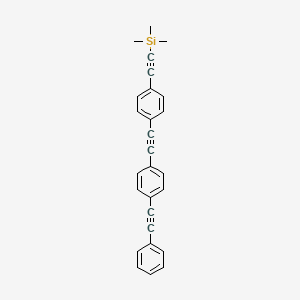
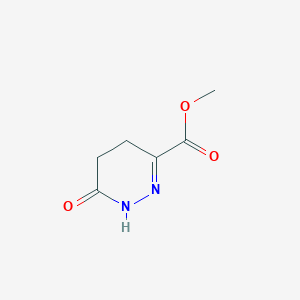
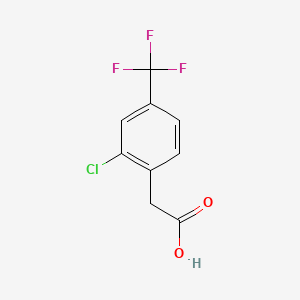
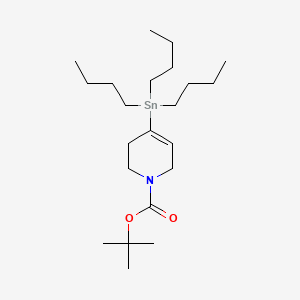
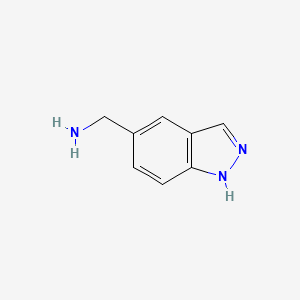
![(7S)-6,7-Dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B1315361.png)

